Ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is a complex organic compound with the molecular formula and a molecular weight of approximately 431.43 g/mol. This compound features a unique structure that includes a triazole ring, a pyridine moiety, and an ethyl acetate group, making it of interest in various scientific fields, particularly in medicinal chemistry and drug development .
This compound can be classified as a triazole derivative, which is known for its diverse biological activities. It has been primarily sourced from chemical databases such as PubChem and BenchChem, where it is listed for research purposes . The compound's unique functional groups suggest potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The synthesis of ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes the use of azide-alkyne cycloaddition reactions, which are pivotal in forming the triazole ring.
The molecular structure of ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate can be described as follows:
InChI=1S/C23H18FN5O3/c1-2-32-23(31)16-7-3-5-9-18(16)26-22(30)20-21(15-11-13-25-14-12-15)29(28-27-20)19-10-6-4-8-17(19)24/h3-14H,2H2,1H3,(H,26,30).Ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate can undergo various chemical reactions characteristic of its functional groups:
These reactions typically require careful control of temperature and pH to ensure selectivity and yield.
The mechanism of action for ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is not fully elucidated but can be inferred based on its structural components:
Further studies are required to clarify its specific interactions at the molecular level.
Thermal stability and reactivity profiles should be assessed through differential scanning calorimetry and other analytical techniques .
Ethyl 2-(1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)acetate has several potential applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5